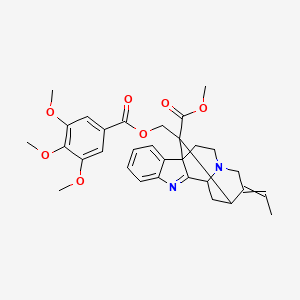![molecular formula C6H11O9P · 2Na [XH2O] B1163304 D-Mannose-6-Phosphate (sodium salt hydrate)](/img/no-structure.png)
D-Mannose-6-Phosphate (sodium salt hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannose-6-phosphate (M6P) is a phosphorylated aldohexose that has diverse physiological roles. It can be used to produce glucose as an energy source, converted to mannitol to serve as an osmolyte or metabolic store, or directed to the N-glycosylation pathway. M6P is also a ligand for both cation-dependent and -independent receptors and binds, as part of an N-glycan, to mannose receptor homology domains on other proteins.
Applications De Recherche Scientifique
Structural Analysis
D-Mannose-6-phosphate (sodium salt hydrate) has been structurally analyzed in studies such as the X-ray structure of its dipotassium salt, which reveals insights into its crystal formation and molecular interactions (Jerzykiewicz, Lis, & Zuziak, 2005).
Plant Biology and Stress Tolerance
Research has shown its role in enhancing salt tolerance in plants. For example, the expression of mannose-6-phosphate reductase in Arabidopsis thaliana, a non-mannitol producer, resulted in mannitol accumulation and increased salt tolerance (Zhi-fang & Loescher, 2003).
Immunological Impact
D-Mannose suppresses macrophage IL-1β production, suggesting its potential in anti-inflammatory treatments. This suppression impacts macrophage activation and could be significant in treating inflammatory conditions (Torretta et al., 2020).
Enzymatic Synthesis
Studies have focused on the enzymatic synthesis of mannose-6-phosphate. For instance, a study on Mycobacterium phlei's glucomannokinase shows a pathway for producing mannose-6-phosphate without ATP, indicating its potential for cost-effective production (Parveen, Chen, Liu, & Tan, 2017).
Agricultural Applications
In agriculture, d-tagatose, related to d-mannose metabolism, has been found to control a range of plant diseases, especially downy mildews, indicating its use in natural fungicidal applications (Mochizuki et al., 2020).
Proteomics
In proteomics, mannose-6-phosphate has been crucial in studies like the isolation of peptides with specific post-translational modifications, significantly aiding in protein analysis and understanding protein modifications (Cui et al., 2021).
Gene Expression and Stress Response
Research indicates that mannose-6-phosphate alters gene expression in plants, contributing to enhanced stress tolerance, as observed in transgenic Arabidopsis thaliana. This change in gene expression is linked to various abiotic and biotic stress-related genes (Chan, Grumet, & Loescher, 2011).
Propriétés
Nom du produit |
D-Mannose-6-Phosphate (sodium salt hydrate) |
|---|---|
Formule moléculaire |
C6H11O9P · 2Na [XH2O] |
Poids moléculaire |
304.1 |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2/t3-,4-,5-,6-;;;/m1.../s1 |
Clé InChI |
AKHAALUPXATQSW-KPGAZFBQSA-L |
SMILES |
O=C[C@@H](O)[C@@H](O)[C@H](O)[C@H](O)COP([O-])([O-])=O.[Na+].[Na+].O |
Synonymes |
M6P |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



